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Compound of Interest

Compound Name: Magnesium aluminometasilicate

Cat. No.: B1143528 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling

the release profile of active pharmaceutical ingredients (APIs) from magnesium
aluminometasilicate (MAS) matrices by adjusting pH.

Frequently Asked Questions (FAQs)
Q1: What is magnesium aluminometasilicate and how does it work as a controlled-release

agent?

Magnesium aluminometasilicate (MAS), commercially known as Neusilin®, is a synthetic,

amorphous form of magnesium aluminometasilicate with a high specific surface area and

significant oil and water adsorption capacity.[1] It is a multifunctional excipient used in solid

dosage forms.[1] Its controlled-release properties are attributed to the formation of a porous,

inert matrix that entraps the API. The release of the API is then governed by its diffusion

through this network of pores.[2] The presence of silanol groups on the surface of MAS can act

as proton donors or acceptors, influencing the release of drugs, particularly in acidic

environments.[3]

Q2: How does the pH of the dissolution medium affect drug release from MAS matrices?
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The pH of the surrounding medium can significantly influence the drug release profile from

MAS matrices. For ionizable drugs, the pH will affect the drug's solubility. For weakly basic

drugs, solubility is higher in acidic pH, potentially leading to a faster release rate. Conversely,

weakly acidic drugs will have higher solubility and release rates in more neutral or alkaline pH.

Additionally, the surface charge of the MAS itself can be influenced by pH, which may lead to

electrostatic interactions with the dissolved drug, further modulating the release profile. The

silanol groups on the MAS surface can enhance drug release in acidic mediums.[3]

Q3: Can I use different grades of magnesium aluminometasilicate to control the release

profile?

Yes, different grades of MAS are available, and they vary in properties such as bulk density,

particle size, and pH.[1] These differences can influence the formation of the matrix and,

consequently, the drug release profile. For instance, a grade with a smaller particle size and

higher surface area might lead to a more intricate pore network, potentially slowing down drug

release.

Q4: What is "dose dumping," and is it a concern with MAS matrices?

Dose dumping refers to the rapid and unintended release of a large portion of the drug from a

controlled-release dosage form.[4] This can lead to toxic plasma concentrations of the API.

While matrix tablets are generally considered to have a lower risk of dose dumping compared

to reservoir-type systems, it can still occur, especially if the matrix integrity is compromised.[4]

[5] With MAS matrices, a sudden change in pH to a highly soluble environment for the specific

API could potentially lead to a rapid increase in release rate.
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Problem Potential Cause Suggested Solution

Dose Dumping in Acidic Media

(e.g., pH 1.2)

1. The API is a weakly basic

drug with high solubility at low

pH. 2. The concentration of

MAS in the matrix is too low to

adequately control the release

of the highly soluble drug.[2] 3.

The tablet has high porosity,

allowing for rapid ingress of

the acidic medium.

1. Incorporate a pH-modifying

agent: Add an acidic excipient

(e.g., citric acid, tartaric acid)

to the matrix to create a more

acidic microenvironment within

the tablet, even in higher pH

external media. This can help

to maintain a more consistent

release rate.[6] 2. Increase

MAS concentration: A higher

proportion of MAS (e.g., above

50% w/w) can create a more

tortuous and robust matrix,

slowing down drug diffusion.[2]

3. Use a higher viscosity

polymer: Combine MAS with a

swellable polymer like

hydroxypropyl methylcellulose

(HPMC) to form a gel layer

upon hydration, which can

better control the initial burst

release.

Incomplete Drug Release at

Neutral or Intestinal pH (e.g.,

pH 6.8)

1. The API is a weakly acidic

drug with low solubility at

neutral pH. 2. The drug is

strongly adsorbed to the

surface of the MAS. 3. The

matrix is not sufficiently wetted

or is eroding too slowly at this

pH.

1. Add a pH modifier:

Incorporate an alkaline

excipient (e.g., sodium

bicarbonate, magnesium

oxide) into the matrix to create

a higher pH microenvironment

that can enhance the solubility

of a weakly acidic drug. 2.

Include a surfactant: A small

amount of a pharmaceutically

acceptable surfactant (e.g.,

sodium lauryl sulfate) in the

formulation can improve the
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wetting of the matrix and the

solubility of the drug. 3.

Optimize disintegrant

concentration: While MAS itself

has some disintegrant

properties, adding a

superdisintegrant like

crospovidone can facilitate the

breakdown of the tablet and

enhance drug release.[7]

High Variability in Release

Profiles Between Batches

1. Inconsistent mixing of the

API and MAS. 2. Variations in

tablet compression force.

Increased compression can

lead to slower release.[1] 3.

Differences in the moisture

content of the powder blend.

1. Ensure homogeneous

blending: Use a suitable

blending technique (e.g., V-

blender, bin blender) for an

adequate duration to ensure

uniform distribution of the API

within the MAS. 2. Control

compression parameters:

Maintain consistent

compression force and tablet

hardness specifications across

batches. 3. Monitor and control

moisture content: Store raw

materials under controlled

conditions and monitor the

moisture content of the blend

before compression.

Tablet Capping or Lamination 1. Entrapment of air during

compression. 2. Excessive

"fines" (very small particles) in

the powder blend. 3. Worn or

improperly set punches and

dies.

1. Adjust pre-compression and

main compression forces:

Optimize these parameters to

reduce air entrapment. 2.

Granulate the powder blend:

Granulation can improve the

flow and compaction

properties of the powder,

reducing the proportion of

fines. 3. Inspect and maintain
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tooling: Regularly check and

maintain the tablet press

tooling.

Data Presentation
The following table provides a representative summary of the expected cumulative release of a

model weakly basic drug from a magnesium aluminometasilicate matrix tablet at different pH

values.

Time (hours)
pH 1.2 (Simulated

Gastric Fluid)

pH 4.5 (Acetate

Buffer)

pH 6.8 (Simulated

Intestinal Fluid)

1 35% 25% 15%

2 55% 40% 25%

4 80% 65% 45%

6 95% 85% 60%

8 >98% 95% 75%

12 >98% >98% 90%

Note: This table presents synthesized data based on qualitative descriptions and trends

observed in the scientific literature. Actual release profiles will vary depending on the specific

API, formulation, and manufacturing process.

Experimental Protocols
Standard In Vitro Dissolution Testing (USP Apparatus 2 -
Paddle Method)
This protocol is for assessing the drug release profile at a single pH.

Materials:

Magnesium aluminometasilicate matrix tablets
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Dissolution medium (e.g., 900 mL of 0.1 N HCl for pH 1.2, or phosphate buffer for pH 6.8)

USP Apparatus 2 (Paddle Apparatus)

Water bath maintained at 37 ± 0.5 °C

Syringes and filters (e.g., 0.45 µm PVDF)

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels.

De-gas the medium if necessary.

Set the paddle speed to the desired rate (e.g., 50 rpm).

Place one tablet in each dissolution vessel.

Start the apparatus and begin timing.

At predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a sample of the

dissolution medium.

Filter the sample immediately.

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Analyze the samples for drug content using a validated analytical method.

Calculate the cumulative percentage of drug released at each time point.

pH-Gradient Dissolution Testing
This protocol simulates the transit of the tablet through the gastrointestinal tract by changing

the pH of the dissolution medium over time.

Materials:
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Same as for the standard dissolution test, but with multiple dissolution media of different pH

values (e.g., pH 1.2, pH 4.5, and pH 6.8 buffers).

Procedure:

Begin the dissolution test with 750 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C and a paddle

speed of 50 rpm.

After 2 hours, add 250 mL of a pre-warmed buffer concentrate to adjust the pH of the

medium to 4.5.

Continue the dissolution for another 2 hours.

After a total of 4 hours, adjust the pH of the medium to 6.8 by adding another pre-warmed

buffer concentrate.

Continue the dissolution for the remainder of the test period (e.g., up to 12 hours).

Sample, filter, and analyze the drug content at each time point as described in the standard

protocol.

Calculate the cumulative percentage of drug released, accounting for the changes in volume

and pH.
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Caption: Workflow for pH-Gradient Dissolution Testing.
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Caption: Influence of pH on the Release of a Weakly Basic Drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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